Fexaramine-d4
Description
Overview of FXR as a Ligand-Activated Nuclear Receptor and Research Target
The Farnesoid X Receptor (FXR), also known as NR1H4, is a member of the nuclear receptor superfamily of ligand-activated transcription factors. oaepublish.com Primarily expressed in the liver, intestine, and kidneys, FXR functions as a crucial sensor for bile acids, which are the end products of cholesterol metabolism. nih.govnih.govaginganddisease.org Upon activation by bile acids, FXR regulates a wide array of genes involved in the synthesis, transport, and reabsorption of bile acids, thereby protecting cells from their potentially toxic effects. nih.govnih.govbiomol.com
Beyond its primary role in bile acid homeostasis, FXR is also a key regulator of lipid and carbohydrate metabolism. nih.govresearchgate.net Its involvement in these critical physiological processes has established FXR as a promising therapeutic target for a variety of metabolic diseases, including cholestasis and dyslipidemia. nih.gov The ability to modulate FXR activity with small molecules has driven extensive research into the development of synthetic agonists and antagonists to explore its therapeutic potential. nih.govresearchgate.net FXR controls the expression of its target genes by forming a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as FXR response elements. oaepublish.comaginganddisease.org This mechanism allows for precise control over metabolic and inflammatory pathways.
Contextualization of Fexaramine (B1672613) as a Synthetic, Selective FXR Agonist in Preclinical Investigations
Fexaramine is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), with an EC50 of 25 nM. biomol.com It was one of the first non-steroidal FXR agonists developed and exhibits a 100-fold greater affinity for FXR compared to natural bile acid ligands. biomol.comfrontiersin.org A key characteristic of Fexaramine is its high selectivity; it does not show activity at a range of other nuclear receptors, including RXRα, PPARs (α, γ, δ), PXR, LXRα, TRβ, RARβ, CAR, ERRγ, and VDR. biomol.com This selectivity makes it an invaluable tool in preclinical research for specifically probing the functions of FXR without the confounding effects of activating other signaling pathways.
Preclinical studies, primarily in mouse models, have demonstrated that oral administration of Fexaramine can stimulate the production of fibroblast growth factor 15 (FGF15) in the intestine, leading to improvements in metabolic parameters. wikipedia.org Fexaramine has been particularly noted for its intestine-restricted action. frontiersin.orgmdpi.com This localized activity is significant because systemic activation of FXR can lead to undesirable side effects. mdpi.com Research has shown that Fexaramine can modulate the gut microbiome, leading to an increase in the production of the secondary bile acid lithocholic acid (LCA). nih.govfrontiersin.org LCA, in turn, activates another receptor, TGR5, which stimulates the secretion of glucagon-like peptide-1 (GLP-1), contributing to improved metabolism. nih.govfrontiersin.org These findings highlight the intricate interplay between FXR, gut microbiota, and metabolic regulation, a key area of ongoing investigation where Fexaramine serves as a critical research compound. nih.govmdpi.com
Fexaramine-d4 is the deuterated analog of Fexaramine. pharmaffiliates.com In research, isotopically labeled compounds like this compound are used as internal standards for quantitative analysis in techniques such as mass spectrometry. nih.govmdpi.com The substitution of hydrogen atoms with deuterium (B1214612) atoms results in a higher molecular weight, allowing it to be distinguished from the non-labeled compound while maintaining the same chemical properties. lgcstandards.comcymitquimica.comgoogle.comgoogle.com This makes this compound essential for accurately measuring the concentration of Fexaramine in biological samples during preclinical studies. pharmaffiliates.compharmaffiliates.com
Interactive Data Table: Chemical Properties of Fexaramine and this compound
| Property | Fexaramine | This compound |
| Molecular Formula | C32H36N2O3 | C32H32D4N2O3 |
| Molecular Weight | 496.64 g/mol | 500.66 g/mol |
| CAS Number | 574013-66-4 | 574013-66-4 |
| Purity | ≥97% (HPLC) | Not specified |
| Form | Crystalline solid/Powder | Neat/Not specified |
| Solubility | DMSO: 10 mg/mL, DMF: 30 mg/mL | Not specified |
Properties
Molecular Formula |
C₃₂H₃₂D₄N₂O₃ |
|---|---|
Molecular Weight |
500.66 |
Synonyms |
3-[3-[(Cyclohexylcarbonyl)[[4’-(dimethylamino)[1,1’-biphenyl-d4]-4-yl]methyl]amino]phenyl]-2-propenoic Acid Methyl Ester; (E)-Methyl 3-(3-(N-((4’-(Dimethylamino)-[1,1’-biphenyl-d4]-4-yl)methyl)cyclohexanecarboxamido)phenyl)acrylate |
Origin of Product |
United States |
Fexaramine D4 in Advanced Research Methodologies
Principles of Stable Isotope Labeling for Chemical Biology Research
Stable isotope labeling is a foundational technique in advanced chemical and biological research, enabling the tracing and quantification of molecules within complex systems. symeres.comresearchgate.net This methodology involves the substitution of one or more atoms in a compound with their non-radioactive (stable) heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com The resulting isotopically labeled molecule is chemically and biologically analogous to its unlabeled counterpart, participating in the same biological processes and interactions. acanthusresearch.comscispace.com However, the increase in mass due to the heavy isotopes makes it distinguishable by mass spectrometry (MS), allowing it to serve as a tracer or an internal standard for precise quantification. scispace.comscioninstruments.com
Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, are particularly valuable in biological research. symeres.com The key advantage of using a deuterated analog like Fexaramine-d4 is that its physicochemical properties are nearly identical to the unlabeled analyte, Fexaramine (B1672613). nih.gov This similarity ensures that both the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. scioninstruments.comchromforum.org
Despite this chemical similarity, the mass difference allows the mass spectrometer to detect and differentiate between the analyte and the deuterated standard. scispace.com This characteristic is critical for its use as an internal standard, which helps to correct for variability that can occur during the analytical process, such as inconsistencies in sample extraction, injection volume, and matrix effects (ion suppression or enhancement). cerilliant.comnebiolab.comnih.gov By normalizing the response of the analyte to the response of the known concentration of the deuterated internal standard, researchers can achieve highly accurate and precise quantification of the analyte in complex biological matrices like plasma, tissue, or feces. acanthusresearch.comlcms.cz
The synthesis of a stable deuterated analog such as this compound requires careful strategic planning to ensure the resulting molecule is fit for its purpose as an internal standard. The primary goals are to achieve a suitable mass difference from the analyte and, most importantly, to ensure the isotopic labels are stable. acanthusresearch.com
Two main strategies are employed for synthesizing stable isotope-labeled compounds: direct hydrogen/deuterium exchange reactions or, more commonly, a complete multi-step synthesis using commercially available isotope-containing building blocks. symeres.comacanthusresearch.com For a complex molecule like Fexaramine, a synthetic route using deuterated precursors is often preferred to control the exact position and number of deuterium atoms.
A critical consideration is the stability of the deuterium labels. acanthusresearch.com The labels must be placed in positions on the molecule that are not susceptible to exchange with protons from solvents or other components in the biological matrix. sigmaaldrich.com For instance, deuterium atoms should not be placed on heteroatoms (like oxygen or nitrogen) or on carbon atoms adjacent to carbonyl groups, as these positions can be prone to chemical exchange. acanthusresearch.com Instability and back-exchange of the label would compromise the integrity of the standard and lead to inaccurate quantification. sigmaaldrich.com Therefore, the strategic placement of deuterium on stable C-H bonds is paramount for the successful application of this compound in research. researchgate.net
Utility of Deuterated Analogs in Biological System Analysis
Analytical Quantification Techniques for Fexaramine and this compound in Complex Biological Matrices
The quantification of Fexaramine in complex biological matrices is essential for pharmacokinetic and metabolic studies. nih.govki.se Given the complexity of these samples, which contain numerous endogenous compounds, highly selective and sensitive analytical methods are required. mdpi.comspectroscopyonline.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering the necessary specificity and quantification capabilities. lcms.cznih.gov
The development of a robust LC-MS/MS method for Fexaramine quantification involves several key steps. First, an efficient sample preparation protocol is established to extract the analyte from the biological matrix (e.g., plasma) and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.com
Next, chromatographic conditions are optimized using ultra-high-performance liquid chromatography (U-HPLC) to achieve a good separation of Fexaramine from other matrix components in a short amount of time. nih.gov The final step is the optimization of the mass spectrometer parameters. Using a triple quadrupole mass spectrometer, the method operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. researchgate.net
Once developed, the method must be rigorously validated according to regulatory guidelines to ensure its reliability. nih.govnih.gov Validation assesses several key parameters, which are summarized in the table below.
Table 1: Key Parameters for Bioanalytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or internal standard. |
| Linearity & Range | The concentration range over which the method is accurate and precise. A calibration curve is generated. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | The closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). | Accuracy within ±15% of nominal value; Precision (%CV) ≤ 15%. For LLOQ, accuracy within ±20% and precision ≤ 20%. |
| Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Signal should be at least 5-10 times the blank signal. Accuracy and precision must meet set criteria. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The variability of the analyte/internal standard response ratio should be within acceptable limits across different sources of matrix. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration under tested conditions. |
This table presents a summary of typical parameters and acceptance criteria for the validation of bioanalytical methods based on general guidelines. nih.govnih.gov
In an LC-MS/MS assay, this compound serves as the ideal stable isotope-labeled internal standard (SIL-IS). nih.gov A known and constant concentration of this compound is added to all samples at the very beginning of the sample preparation process, including calibration standards, quality control (QC) samples, and the unknown study samples. nebiolab.comlcms.cz
Because this compound is chemically identical to Fexaramine, it experiences the same potential for loss during extraction, the same chromatographic behavior, and the same degree of ion suppression or enhancement during MS analysis. chromforum.orgnih.gov The mass spectrometer, however, distinguishes between the two based on their mass-to-charge (m/z) ratio. The instrument measures the peak area response for both the unlabeled Fexaramine and the deuterated this compound.
For quantification, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards. This ratio normalization corrects for any analytical variability. The concentration of Fexaramine in the unknown samples can then be accurately determined by interpolating their measured peak area ratios from this calibration curve.
Table 2: Example of a Calibration Curve Data for Fexaramine Quantification using this compound as an Internal Standard
| Fexaramine Concentration (ng/mL) | Fexaramine Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1.0 | 1,520 | 151,500 | 0.010 |
| 5.0 | 7,650 | 152,100 | 0.050 |
| 25 | 38,100 | 150,900 | 0.252 |
| 100 | 153,200 | 151,800 | 1.009 |
| 500 | 755,900 | 151,000 | 5.006 |
This table provides hypothetical data to illustrate the linear relationship between the analyte concentration and the measured peak area ratio against a constant concentration of the internal standard.
Table 3: List of Compounds
| Compound Name |
|---|
| Fexaramine |
| This compound |
| Fexofenadine |
| GW4064 |
| INT-777 |
| Lithocholic acid |
| Obeticholic Acid |
Molecular and Cellular Mechanisms of Fexaramine Action in Research Models
FXR Binding and Activation Dynamics in In Vitro Systems
The initial step in Fexaramine's mechanism of action is its direct binding to and activation of the Farnesoid X Receptor. Fexaramine (B1672613) is recognized as a potent agonist for FXR, with studies indicating a significantly high affinity for the receptor. cymitquimica.com This strong interaction is a foundational aspect of its biological activity.
Ligand-Receptor Interaction Profile and Binding Site Characteristics
Fexaramine is a small molecule that has been shown to possess an affinity for the Farnesoid X Receptor that is 100-fold greater than that of other compounds. cymitquimica.com The specific binding site and the precise molecular interactions that characterize the binding of Fexaramine-d4 to FXR are critical for its function. While detailed crystallographic data for the this compound-FXR complex is not widely available, the high affinity suggests a strong and specific fit within the ligand-binding pocket of the receptor.
Recruitment of Coregulatory Proteins to FXR
Upon binding to Fexaramine, the Farnesoid X Receptor undergoes a conformational change that facilitates its interaction with coregulatory proteins. This recruitment of coactivators is a crucial step in the transcriptional activation of target genes. The specific coregulatory proteins that are recruited to the Fexaramine-bound FXR complex play a significant role in determining the downstream biological effects.
Transcriptional Regulation and Gene Expression Modulation
The binding of Fexaramine to FXR and the subsequent recruitment of coregulatory proteins initiate a cascade of events that lead to the modulation of gene expression. This transcriptional regulation is the primary mechanism through which Fexaramine exerts its effects on cellular metabolism.
Identification of FXR Response Elements and Target Genes
The Fexaramine-FXR complex binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the regulatory regions of target genes. The identification of these FXREs and the genes they regulate is essential for understanding the full spectrum of Fexaramine's biological activity.
Differential Gene Expression Profiles in Response to Fexaramine
The administration of Fexaramine leads to distinct changes in the expression levels of a wide array of genes. These differential gene expression profiles have been characterized in various cell types and tissues, providing insights into the specific metabolic pathways that are modulated by Fexaramine.
Intracellular Signaling Cascades Influenced by Fexaramine
Fexaramine, and its deuterated form this compound, operate as potent and selective agonists for the Farnesoid X Receptor (FXR), a nuclear receptor with a pivotal role in metabolic regulation. medkoo.comwikipedia.orgnih.govfrontiersin.orgmedchemexpress.com The activation of FXR by fexaramine initiates a cascade of molecular events that influence multiple intracellular signaling pathways. These actions are primarily observed in the intestine, as fexaramine is designed to be an intestine-restricted agonist. medkoo.comwikipedia.orgpharmaceutical-journal.com Research models have elucidated several key pathways through which fexaramine exerts its effects, including direct FXR target gene regulation, crosstalk with other receptors like TGR5, and modulation of inflammatory and differentiation pathways.
The primary mechanism involves fexaramine binding to FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). mdpi.commdpi.com This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. e-dmj.org This leads to the regulation of genes involved in bile acid, lipid, and glucose metabolism. medkoo.comnih.govfrontiersin.org
A significant aspect of fexaramine's action is its ability to indirectly influence other signaling pathways. For instance, intestinal FXR activation by fexaramine alters the gut microbiome, leading to an increase in secondary bile acids like lithocholic acid (LCA). e-dmj.orgmdpi.comfrontiersin.org LCA is a potent agonist for the Takeda G-protein-coupled receptor 5 (TGR5), leading to the downstream activation of TGR5 signaling. e-dmj.orgkoreamed.orgmdpi.com This crosstalk between FXR and TGR5 is crucial for stimulating the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis. e-dmj.orgkoreamed.orgmdpi.com
Furthermore, fexaramine's activation of intestinal FXR stimulates the production and secretion of Fibroblast Growth Factor 15 (FGF15; the human ortholog is FGF19). wikipedia.orgmdpi.com FGF15/19 travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. frontiersin.orgmdpi.comnih.gov
In other research models, fexaramine has been shown to inhibit signaling pathways associated with inflammation and bone resorption. FXR activation can block the TLR4/NF-κB signaling pathway, a key driver of inflammation. frontiersin.org In bone cell precursors, fexaramine interferes with the RANKL-induced signaling cascade required for osteoclast differentiation. nih.gov It achieves this by blocking the phosphorylation of key kinases like p38 and ERK, which in turn suppresses the master regulator of osteoclastogenesis, NFATc1. nih.gov
The following tables summarize the key signaling cascades influenced by fexaramine and the specific gene targets identified in research models.
Table 1: Key Intracellular Signaling Pathways Modulated by Fexaramine
| Signaling Pathway | Primary Receptor(s) | Key Downstream Mediators | Reported Cellular/Physiological Outcome |
|---|---|---|---|
| FXR-FGF15/19 Axis | FXR, FGFR4/β-Klotho | SHP, FGF15/19, ERK, JNK | Regulation of bile acid synthesis, improved metabolic homeostasis. wikipedia.orgmdpi.commdpi.comnih.gov |
| FXR-TGR5 Crosstalk | FXR, TGR5 | Secondary bile acids (LCA), cAMP, GLP-1 | Enhanced GLP-1 secretion, improved glucose tolerance, browning of white adipose tissue. e-dmj.orgfrontiersin.orgkoreamed.orgmdpi.com |
| Osteoclast Differentiation Pathway | RANK | p38, ERK, GSK3β, c-Fos, NFATc1 | Inhibition of osteoclast formation and bone resorption. nih.gov |
| Inflammatory Signaling | FXR, TLR4 | NF-κB | Attenuation of inflammatory responses. frontiersin.org |
Table 2: Downstream Gene Targets Regulated by Fexaramine via FXR Activation
| Gene Target | Gene Name (Protein) | Regulation | Tissue/Cell Type | Reported Function |
|---|---|---|---|---|
| NR0B2 | SHP (Small Heterodimer Partner) | Induced | Liver, Intestine | Transcriptional corepressor; inhibits bile acid synthesis. mdpi.commdpi.comnih.gov |
| ABCB11 | BSEP (Bile Salt Export Pump) | Induced | Liver | Transports bile salts from hepatocytes into bile. mdpi.comnih.gov |
| FABP6 | I-BABP (Intestinal Bile Acid-Binding Protein) | Induced | Intestine | Intracellular bile acid transport in enterocytes. mdpi.comnih.gov |
| FGF15/19 | FGF15/19 (Fibroblast Growth Factor 15/19) | Induced | Intestine | Endocrine hormone; regulates bile acid, glucose, and lipid metabolism. wikipedia.orgmdpi.comnih.gov |
| PLTP | PLTP (Phospholipid Transfer Protein) | Induced | Liver | Lipid transfer in plasma. nih.gov |
| SLC51A | OSTα (Organic Solute Transporter alpha) | Induced | Intestine | Basolateral export of bile acids from enterocytes. mdpi.com |
| NFATC1 | NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1) | Suppressed | Bone Marrow Macrophages | Master transcription factor for osteoclast differentiation. nih.gov |
| FOS | c-Fos | Suppressed | Bone Marrow Macrophages | Transcription factor involved in osteoclastogenesis. nih.gov |
Pharmacological Investigations of Fexaramine in Preclinical Models
Preclinical Pharmacokinetic and Metabolic Profiling
Fexaramine-d4, also referred to in literature as deuterated Fexaramine (B1672613) (FexD), is an analog of the farnesoid X receptor (FXR) agonist, Fexaramine. nih.gov Its development involves the strategic replacement of hydrogen atoms with deuterium (B1214612), a modification intended to alter its metabolic profile. googleapis.com Preclinical investigations have focused on characterizing its pharmacokinetic properties to understand its behavior in biological systems, particularly its metabolic fate and disposition in animal models.
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound. gerstel.comnuvisan.com These assays typically involve incubating a test compound with liver or intestinal preparations, such as microsomes or hepatocytes, which contain drug-metabolizing enzymes. gerstel.combioduro.combioivt.com The rate at which the parent compound is eliminated over time is measured to determine parameters like half-life (t1/2) and intrinsic clearance (CLint). nuvisan.com
This compound was designed to possess greater metabolic stability compared to its parent compound. googleapis.com Deuteration can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, which can slow metabolic processes that involve breaking this bond. This enhanced stability is a contributing factor to this compound's improved in vivo efficacy while retaining the desired gut-restricted activity profile of the original molecule. nih.gov
Table 1: Representative Parameters from an In Vitro Metabolic Stability Assay This table illustrates typical data generated from metabolic stability studies in liver microsomes. Specific values for this compound are not publicly available.
| Parameter | Description | Typical Unit |
| t1/2 | Half-life: The time required for the concentration of the compound to be reduced by half. | minutes (min) |
| CLint | Intrinsic Clearance: The inherent ability of the liver enzymes to metabolize a drug. | µL/min/mg microsomal protein |
| % Remaining | The percentage of the parent compound remaining at specific time points. | % |
The transport of this compound across biological membranes is a critical determinant of its pharmacokinetic profile, particularly its notable intestine-restricted action. nih.gov The parent compound, Fexaramine, is known to act selectively on FXR receptors in the intestine following oral administration. wikipedia.org This tissue-specific effect is largely governed by the interplay with drug transport proteins.
Efflux transporters, such as P-glycoprotein (P-gp), are present in high concentrations in the apical membrane of intestinal enterocytes and actively pump substrates back into the intestinal lumen, thereby limiting their systemic absorption. The gut-restricted activity of Fexaramine and its deuterated analog suggests they are likely substrates for such efflux transporters. nih.gov While Fexaramine is predicted to be an inhibitor of P-glycoprotein, its role as a substrate is central to its localized effects. drugbank.com
Furthermore, the pharmacological target of this compound, the farnesoid X receptor (FXR), is a key regulator of genes involved in transport. medchemexpress.com FXR activation in the liver and intestine controls the expression of transporters responsible for bile acid homeostasis, such as the Bile Salt Export Pump (BSEP). acs.org
Studies in animal models have been crucial to understanding how this compound is absorbed, distributed, and eliminated in vivo.
Following oral administration in mice, this compound demonstrates minimal systemic absorption, a characteristic it shares with Fexaramine. nih.govwikipedia.org This poor absorption is intentional, designed to confine its pharmacological activity as an FXR agonist to the gastrointestinal tract. nih.gov The low systemic bioavailability is attributed to a combination of factors, including potentially low passive permeability and significant efflux back into the intestinal lumen mediated by transporters. nih.govdrugbank.com
Consistent with its poor absorption, the distribution of this compound is primarily localized to the tissues of the gastrointestinal tract. nih.gov Its target, FXR, is highly expressed in the intestine and liver. researchgate.netgoogle.comgenecards.orgmdpi.com The gut-restricted nature ensures high concentrations at the intended site of action while minimizing exposure and potential effects in other tissues. nih.gov Preclinical studies of other FXR agonists have shown very low distribution to the brain. acs.org
The primary route of elimination for a gut-restricted compound like this compound is through fecal excretion. The unabsorbed drug passes through the gastrointestinal tract and is eliminated from the body. For the small fraction of the drug that may be absorbed and reach the liver, the primary elimination pathway for the parent compound Fexaramine is biliary excretion of the unchanged drug. nih.gov This involves uptake into hepatocytes, followed by efflux into the bile, which is then secreted into the intestine, completing an elimination pathway that avoids systemic circulation.
Table 2: Summary of Preclinical Pharmacokinetic Profile of this compound
| Pharmacokinetic Parameter | Finding | Implication |
| Metabolic Stability | Designed for enhanced metabolic stability compared to Fexaramine. googleapis.com | Improved in vivo efficacy and potentially longer residence time at the target site. nih.gov |
| Absorption | Poor systemic absorption from the gastrointestinal tract. nih.gov | Gut-restricted pharmacological activity. |
| Distribution | Primarily localized to the intestine. nih.govwikipedia.org | High concentration at the target site (intestinal FXR receptors) with minimal systemic exposure. |
| Efflux Transport | Likely a substrate for intestinal efflux transporters (e.g., P-gp). nih.govdrugbank.com | Mechanism for maintaining low systemic absorption and gut-restricted action. |
| Elimination | Primarily via fecal excretion of unabsorbed drug. | Avoidance of systemic clearance pathways. |
In Vivo Disposition in Animal Models
Distribution Patterns in Tissues
Functional Pharmacodynamic Studies in Animal Models
Fexaramine is a synthetic, non-steroidal agonist for the farnesoid X receptor (FXR), a nuclear receptor that is highly expressed in the liver and intestine. wikipedia.orgbiolscigroup.ustocris.com It plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. frontiersin.orgamegroups.org Fexaramine has been shown to have a 100-fold greater affinity for FXR compared to natural bile acids. wikipedia.orgcaymanchem.com Notably, when administered orally in preclinical mouse models, Fexaramine acts as a gut-restricted agonist, meaning it selectively activates FXR in the intestines without significant systemic absorption or activation of FXR in the liver. wikipedia.orgnih.govmdpi.com This tissue-specific action has been a key focus of research, suggesting a novel approach to treating metabolic disorders. wikipedia.orgnih.gov
Modulation of Bile Acid Homeostasis and Enterohepatic Circulation
The enterohepatic circulation of bile acids is a tightly regulated process essential for dietary lipid absorption and the maintenance of metabolic homeostasis. biolscigroup.usfrontiersin.org FXR is a central sensor in this system. biolscigroup.usportlandpress.com
Impact on Bile Acid Synthesis Pathways (e.g., CYP7A1)
The primary mechanism by which FXR activation regulates bile acid synthesis is through the fibroblast growth factor 15/19 (FGF15 in mice, FGF19 in humans) pathway. frontiersin.org In preclinical studies, oral administration of Fexaramine robustly induces the expression of enteric FGF15. wikipedia.orgnih.gov FGF15 is then released into the portal circulation, travels to the liver, and binds to its receptor complex (FGFR4/β-Klotho). frontiersin.orgportlandpress.com This binding event activates a signaling cascade that strongly suppresses the expression of CYP7A1, the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. frontiersin.orgportlandpress.comijbs.com
This gut-restricted activation of the FXR-FGF15 axis by Fexaramine effectively mimics the natural post-meal signaling process, leading to a reduction in hepatic bile acid production without direct activation of liver FXR. frontiersin.orgnih.gov This is a key distinction from systemic FXR agonists, which can activate FXR targets in both the liver and intestine. nih.gov Some studies show that this intestinal signaling can also inhibit CYP8B1, another key enzyme in the bile acid synthesis pathway. portlandpress.commdpi.com
Regulation of Lipid and Glucose Metabolism
The gut-restricted activation of FXR by Fexaramine has demonstrated significant beneficial effects on both lipid and glucose metabolism in preclinical models of obesity and metabolic syndrome. wikipedia.orgnih.gov
Effects on Hepatic Gluconeogenesis and Glycogen Synthesis
Animal studies have shown that Fexaramine treatment can effectively lower hepatic glucose production. nih.govjst.go.jp This effect is largely mediated by the gut-induced FGF15 signal, which acts on the liver to suppress the expression of key gluconeogenic genes, including Phosphoenolpyruvate carboxykinase (PEPCK) and Glucose-6-phosphatase (G6Pase). jst.go.jpe-enm.org By inhibiting these enzymes, Fexaramine reduces the liver's output of glucose into the bloodstream, which contributes to improved glucose tolerance. nih.govjst.go.jp
Influence on Adipose Tissue Metabolism
One of the most striking findings from preclinical studies is Fexaramine's ability to influence adipose tissue metabolism, specifically by promoting the "browning" of white adipose tissue (WAT). frontiersin.orgnih.gov Treatment of diet-induced obese mice with Fexaramine was found to enhance thermogenesis and induce the expression of genes associated with brown adipose tissue (BAT), such as Uncoupling protein 1 (Ucp1), in their WAT depots. nih.govjst.go.jp
This browning of white fat leads to increased energy expenditure, which contributes to reduced body weight gain and decreased fat mass, even without changes in food intake. nih.govpharmaceutical-journal.comnih.gov The mechanism appears to be linked to the gut-restricted FXR activation and subsequent changes in bile acid composition. frontiersin.orgnih.gov The altered bile acid profile, particularly the increase in LCA, can activate the TGR5 receptor, which stimulates the release of glucagon-like peptide-1 (GLP-1) and promotes adipose tissue browning. nih.govfrontiersin.orgfrontiersin.org This gut-liver-adipose tissue crosstalk highlights a novel pathway for combating obesity and improving insulin (B600854) resistance. frontiersin.orgnih.gov
Interactive Data Table: Effects of Fexaramine on Metabolic Parameters in Preclinical Models
| Parameter | Model | Observation | Effect | Reference(s) |
| Gene Expression | ||||
| Cyp7a1 (Liver) | Diet-Induced Obese Mice | Expression suppressed | ↓ | frontiersin.orgportlandpress.comijbs.com |
| Fgf15 (Intestine) | Diet-Induced Obese Mice | Expression robustly induced | ↑ | wikipedia.orgnih.gov |
| Pepck (Liver) | Diet-Induced Obese Mice | Expression down-regulated | ↓ | jst.go.jpe-enm.org |
| G6Pase (Liver) | Diet-Induced Obese Mice | Expression down-regulated | ↓ | jst.go.jpe-enm.org |
| Ucp1 (White Adipose Tissue) | Diet-Induced Obese Mice | Expression up-regulated | ↑ | nih.govjst.go.jp |
| Physiological Outcome | ||||
| Body Weight Gain | Diet-Induced Obese Mice | Significantly reduced | ↓ | nih.gove-enm.org |
| Fat Mass | Diet-Induced Obese Mice | Significantly reduced | ↓ | pharmaceutical-journal.comnih.gov |
| Hepatic Glucose Production | Diet-Induced Obese Mice | Reduced | ↓ | nih.govjst.go.jp |
| Energy Expenditure | Diet-Induced Obese Mice | Enhanced | ↑ | nih.gov |
| Glucose Tolerance | db/db Mice | Improved | ✓ | nih.govspandidos-publications.com |
Systemic Metabolic Parameters (e.g., glucose tolerance, insulin sensitivity, triglyceride levels)
Preclinical studies, primarily in mouse models of obesity and metabolic disease, have demonstrated that the gut-restricted activation of the farnesoid X receptor (FXR) by Fexaramine leads to significant improvements in systemic metabolic health. nih.govnih.gov
In mice fed a high-fat diet, treatment with Fexaramine improved glucose tolerance and enhanced insulin sensitivity. nih.gov This suggests that Fexaramine helps the body manage blood sugar levels more effectively. The improvement in glucose homeostasis is a key finding, as impaired glucose tolerance and insulin resistance are hallmarks of type 2 diabetes. nih.govnih.gov The beneficial effects on glucose metabolism are thought to be mediated by several mechanisms, including the suppression of genes involved in hepatic glucose production (gluconeogenesis). mdpi.comnih.gov
Table 1: Summary of Fexaramine's Effects on Metabolic Parameters in Preclinical Models An interactive data table will be generated here based on the text.
| Parameter | Observed Effect | Preclinical Model | Reference(s) |
|---|---|---|---|
| Glucose Tolerance | Improved | Diet-induced obese mice | nih.gov, nih.gov |
| Insulin Sensitivity | Improved | Diet-induced obese mice | nih.gov |
| Body Weight | Reduced | Diet-induced obese mice | nih.gov |
| Fat Mass | Reduced | Diet-induced obese mice | nih.gov |
| Hepatic Gluconeogenesis | Suppressed | Mouse models | mdpi.com, nih.gov |
| Triglyceride Metabolism | Modulated | Mouse models | nih.gov, mdpi.com |
Influence on Gut-Liver Axis Signaling
Fexaramine's mechanism of action is heavily reliant on its ability to modulate the communication between the gut and the liver, primarily through the FXR-FGF15/19 signaling pathway. mdpi.commdpi.com
Fibroblast Growth Factor 15/19 (FGF15/19) Axis Activation
Fexaramine is an intestine-restricted FXR agonist, meaning it activates FXR almost exclusively in the intestinal tract with minimal systemic exposure. nih.govmdpi.com A primary consequence of intestinal FXR activation is the robust induction of Fibroblast Growth Factor 15 (FGF15) in mice, or its human ortholog FGF19. nih.govmdpi.comnih.gov Upon activation by Fexaramine, FXR binds to the FGF15/19 gene, stimulating its expression and secretion from intestinal cells (enterocytes) into the portal circulation. nih.govmdpi.com
This secreted FGF15/19 then travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho). mdpi.commdpi.com This binding event in the liver initiates a signaling cascade that suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol. nih.govmdpi.com This negative feedback loop is a central mechanism for maintaining bile acid homeostasis. mdpi.com The activation of this gut-liver axis by Fexaramine is critical for its therapeutic effects, as it mimics a natural post-meal signaling event. nih.govmdpi.com Studies have shown that Fexaramine treatment significantly increases circulating levels of FGF15. nih.govnih.gov
Cross-talk with Gut Microbiota and Secondary Bile Acid Production
The interaction between Fexaramine, FXR, and the gut microbiota is bidirectional and complex. oup.comnih.govresearchgate.net The gut microbiota plays a crucial role in metabolizing primary bile acids, which are synthesized in the liver, into secondary bile acids through enzymatic processes like deconjugation and dehydroxylation. oup.commdpi.com These secondary bile acids can then act as signaling molecules themselves.
Fexaramine treatment has been shown to alter the composition of the gut microbiota. oup.com Specifically, it can increase the abundance of bacteria capable of producing secondary bile acids. oup.comnih.gov For instance, Fexaramine was found to increase the levels of Acetatifactor and Bacteroides, which are involved in converting primary bile acids into lithocholic acid (LCA), a secondary bile acid. oup.com Some research suggests that these alterations in the bile acid pool, such as an increase in the secondary bile acid tauro-litocholic acid (TLCA), can activate other receptors like TGR5, leading to downstream effects like increased GLP-1 secretion and improved glucose metabolism. mdpi.comnih.gov
Furthermore, in a mouse model of intestinal injury, Fexaramine administration helped to normalize bile acid homeostasis and increased the abundance of bacteria that produce short-chain fatty acids (SCFAs), which are beneficial for gut health. mdpi.comresearchgate.net This highlights that Fexaramine's effects are not just a result of direct FXR activation but also a consequence of its influence on the gut microbiome and the subsequent changes in the bile acid pool. oup.comresearchgate.net
Anti-inflammatory and Immunomodulatory Effects in Preclinical Disease Models
Fexaramine and other FXR agonists have demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models of disease. researchgate.netpnas.org
Macrophage-Intrinsic Responses
FXR is expressed in immune cells, including macrophages, which are key drivers of inflammation. mdpi.comnih.gov Activation of FXR within these cells can directly suppress inflammatory responses. Studies using other FXR agonists have shown that this activation can reduce the secretion of pro-inflammatory cytokines like IL-1β and TNF-α from macrophages. nih.gov While direct studies on Fexaramine's effect on macrophage polarization are part of a broader area of FXR research, the principle is that FXR activation can shift macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. nih.govmdpi.com Research with fexaramine-derived agents has specifically shown a repression of macrophage-mediated production of pro-inflammatory cytokines. nih.gov
Impact on Systemic and Tissue-Specific Inflammation
The gut-selective action of Fexaramine has been shown to reduce both systemic and tissue-specific inflammation in animal models. nih.govpnas.org In diet-induced obese mice, Fexaramine treatment led to a decrease in body-wide inflammation. researchgate.net
In models of inflammatory bowel disease (IBD), prophylactic activation of intestinal FXR with a Fexaramine derivative (FexD) was protective. pnas.org This treatment prevented increases in intestinal permeability and reduced systemic inflammatory markers, such as serum IL-6 and IL-17 levels. mdpi.compnas.org The protective effect was linked to the regulation of innate lymphoid cells (ILCs), where FXR activation blocked the inflammation-driven increase in ILC3s and their production of the pro-inflammatory cytokine IL-17. pnas.org In models of intestinal inflammation induced by high levels of deoxycholic acid (a secondary bile acid), Fexaramine treatment attenuated the injury, restored FXR activity, and reduced inflammation. mdpi.comresearchgate.net
Table 2: Summary of Fexaramine's Anti-inflammatory Effects in Preclinical Models An interactive data table will be generated here based on the text.
| Effect | Model/System | Key Findings | Reference(s) |
|---|---|---|---|
| Cytokine Production | Macrophages | Repression of pro-inflammatory cytokine production. | nih.gov |
| Systemic Inflammation | Diet-induced obese mice | Reduced body-wide inflammation. | researchgate.net |
| Intestinal Inflammation | DSS-induced colitis model | Reduced serum IL-6 and IL-17; prevented increased intestinal permeability. | mdpi.com, pnas.org |
| Immune Cell Modulation | DSS-induced colitis model | Blocked increase in ILC3s and their IL-17 production. | pnas.org |
| Intestinal Injury | DCA-induced intestinal injury model | Attenuated intestinal damage and inflammation. | researchgate.net, mdpi.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Fexaramine |
| This compound |
| Lithocholic acid (LCA) |
| Tauro-litocholic acid (TLCA) |
| Deoxycholic acid |
| Interleukin-1 beta (IL-1β) |
| Interleukin-6 (IL-6) |
| Interleukin-17 (IL-17) |
Role in Specific Preclinical Disease Models
Fexaramine is an investigational, non-absorbable farnesoid X receptor (FXR) agonist designed to act selectively in the intestine. oaepublish.com This gut-restricted mechanism allows it to modulate critical metabolic and inflammatory pathways originating in the gastrointestinal tract without significant systemic circulation. oaepublish.comnih.gov Preclinical studies have explored its therapeutic potential across a range of disease models, leveraging its ability to activate the intestinal FXR-fibroblast growth factor 15 (FGF15) signaling axis. nih.govamegroups.org An updated version, Fexaramine D (FexD), has also been developed and investigated for similar indications. salk.edujci.orgfirstwordpharma.com
Non-Alcoholic Steatohepatitis (NASH) and Non-Alcoholic Fatty Liver Disease (NAFLD) Models
In preclinical rodent models of obesity and NAFLD, oral administration of Fexaramine has demonstrated the potential to ameliorate key features of these conditions. e-enm.org The activation of intestinal FXR is believed to be a potent therapeutic strategy for NAFLD. e-enm.org Research shows that treatment with Fexaramine can lead to a significant decrease in hepatic steatosis and lower levels of alanine (B10760859) transaminase (ALT), a marker of liver injury. e-enm.org These beneficial effects suggest that targeting intestinal FXR can have a profound impact on liver health, even without direct action on hepatic receptors. amegroups.orge-enm.org The mechanism involves the regulation of lipid and glucose metabolism. e-enm.orgaginganddisease.org FXR agonists, in general, have been shown to improve hepatic steatosis, decrease inflammation and fibrosis, and enhance insulin sensitivity in animal models of NAFLD. amegroups.org
Table 1: Effects of Fexaramine in Preclinical NAFLD/NASH Models
| Model/Parameter | Key Findings | Reference |
| Rodent Obese Model | Largely decreased hepatic steatosis. | e-enm.org |
| Rodent Obese Model | Significantly reduced alanine transaminase (ALT) levels. | e-enm.org |
| General NAFLD Models | FXR activation improves metabolic homeostasis and reduces hepatic inflammation. | amegroups.org |
Obesity and Metabolic Syndrome Models
Fexaramine has been extensively studied in mouse models of diet-induced obesity (DIO) and metabolic syndrome. wikipedia.orgbigsmoke.us When administered orally to mice, Fexaramine activates FXR selectively in the gut, triggering a cascade of metabolic improvements. wikipedia.orgbigsmoke.us Studies have shown that treatment with Fexaramine can reduce diet-induced weight gain, lower body-wide inflammation, and decrease hepatic glucose production. bigsmoke.us Furthermore, it has been observed to enhance thermogenesis and promote the "browning" of white adipose tissue, a process associated with increased energy expenditure. bigsmoke.usdiabetesjournals.org These effects contribute to improved metabolic profiles, including lower levels of glucose, insulin, cholesterol, and leptin. mdpi.com The intestine-selective action of Fexaramine has been proposed as a novel approach for treating obesity and metabolic syndrome. wikipedia.org
Table 2: Effects of Fexaramine in Preclinical Obesity and Metabolic Syndrome Models
| Model/Parameter | Key Findings | Reference |
| Diet-Induced Obesity (DIO) Mice | Reduced diet-induced weight gain. | bigsmoke.usmdpi.com |
| DIO Mice | Lowered levels of glucose, insulin, leptin, and cholesterol. | mdpi.com |
| DIO Mice | Enhanced thermogenesis and browning of white adipose tissue. | bigsmoke.usdiabetesjournals.org |
| DIO Mice | Reduced body-wide inflammation and hepatic glucose production. | bigsmoke.us |
| General Metabolic Models | Improved lipid profiles and insulin tolerance. | frontiersin.org |
Inflammatory Bowel Disease and Colorectal Cancer Models
The role of FXR in maintaining intestinal homeostasis has led to investigations of Fexaramine and its derivative, FexD, in models of inflammatory bowel disease (IBD) and colorectal cancer (CRC). salk.edumdpi.com FXR expression is often reduced in the inflamed colonic mucosa of both IBD patients and mouse models of colitis. mdpi.comnih.gov In mouse models of IBD, FexD treatment was able to prevent and reverse intestinal inflammation. salk.edufirstwordpharma.com It achieved this by reducing the infiltration of inflammatory immune cells and decreasing the levels of pro-inflammatory cytokines to those seen in healthy mice. salk.edufirstwordpharma.com
In the context of CRC, FXR is considered a potential tumor suppressor. oaepublish.com Its expression is often downregulated in colon tumors. oaepublish.com Changes in bile acid profiles can promote the progression of adenomas by antagonizing intestinal FXR. mdpi.com Conversely, selective activation of intestinal FXR may limit the abnormal growth of cancer stem cells (Lgr5+ cells) and reduce the progression of CRC. mdpi.com In a colitis-associated cancer mouse model (AOM/DSS), late intervention with FexD restored FXR signaling, improved fecal bleeding, and slowed tumor progression. jci.org
Table 3: Effects of Fexaramine/FexD in Preclinical IBD and CRC Models
| Model/Parameter | Key Findings | Reference |
| Mouse Models of IBD | Prevented and reversed intestinal inflammation. | salk.edufirstwordpharma.com |
| Mouse Models of IBD | Reduced infiltration of inflammatory innate lymphoid cells. | salk.edu |
| Mouse Models of IBD | Decreased levels of pro-inflammatory cytokines. | salk.edumdpi.com |
| Colitis-Associated Cancer (AOM/DSS) Mice | Restored intestinal FXR signaling. | jci.org |
| Colitis-Associated Cancer (AOM/DSS) Mice | Slowed tumor progression. | jci.org |
| General CRC Models | Selective intestinal FXR activation may limit abnormal cancer stem cell growth. | mdpi.com |
Alcoholic Liver Disease Models
Chronic ethanol (B145695) consumption is known to alter the gut microbiota and bile acid metabolism, leading to reduced intestinal FXR activity and contributing to alcoholic liver disease (ALD). nih.govnih.gov Preclinical studies have used Fexaramine to counteract these changes. nih.govnih.gov In mice fed an ethanol diet for eight weeks, treatment with the intestine-restricted Fexaramine protected against ethanol-induced liver injury. nih.govmdpi.com This was evidenced by lower plasma ALT levels, reduced hepatic steatosis (fat accumulation), and decreased liver inflammation. nih.govmdpi.com Fexaramine treatment was also found to stabilize the gut barrier and modulate hepatic genes involved in lipid metabolism. nih.govnih.gov These findings suggest that restoring intestinal FXR signaling is a viable therapeutic strategy for mitigating ALD. nih.govamegroups.org
Table 4: Effects of Fexaramine in Preclinical Alcoholic Liver Disease Models
| Model/Parameter | Key Findings | Reference |
| Ethanol-Fed Mice | Reduced ethanol-induced liver injury (lower plasma ALT). | nih.govmdpi.com |
| Ethanol-Fed Mice | Ameliorated alcoholic steatohepatitis. | nih.govnih.gov |
| Ethanol-Fed Mice | Decreased ethanol-induced hepatic inflammation. | mdpi.com |
| Ethanol-Fed Mice | Stabilized the gut barrier. | nih.govnih.gov |
| Ethanol-Fed Mice | Modulated hepatic genes involved in lipid metabolism. | nih.govnih.gov |
Comparative Research and Analog Development from an Academic Perspective
Structural Activity Relationship (SAR) Studies for FXR Agonists
The exploration of the structural requirements for potent FXR agonism has been a central theme in the development of fexaramine (B1672613) and its analogs. Initial high-throughput screening of a benzopyran library identified the lead compounds that, after systematic optimization, yielded fexaramine. mdpi.com These early studies established the importance of specific structural motifs for activity.
Subsequent structure-activity relationship (SAR) investigations have further refined our understanding. Key findings from these academic studies include:
The Biphenyl (B1667301) Group: The biphenyl moiety has been identified as crucial for the agonistic activity of fexaramine. researchgate.net Replacing this group with a cyclohexyl ring resulted in a loss of agonistic effect in rat primary hepatocytes. researchgate.net
Side Chain Modifications: Research has shown that various modifications to the side chain of the core scaffold are tolerated. For instance, replacing a carboxylic acid with a sulfonic acid or an ethyl carbamate (B1207046) did not significantly impact potency. rsc.org
Deuteration: A recent patent highlighted intensified SAR studies on deuterated fexaramine derivatives, including Fexaramine-d4. rsc.org These studies explored replacing the cyclohexyl group with bridged ring systems and investigating various substituents on the phenyl-ring. rsc.org The introduction of deuterium (B1214612) can alter the metabolic profile of a compound, often leading to a longer half-life and potentially improved pharmacokinetic properties, which is a key interest in the development of this compound.
Core Structure Plasticity: The FXR ligand-binding domain (LBD) exhibits considerable plasticity, accommodating structurally diverse agonists. frontiersin.orgpnas.orgrcsb.org The binding mode of fexaramine within the LBD's hydrophobic cavity differs significantly from that of other agonists like MFA-1, underscoring the receptor's adaptability. pnas.orgrcsb.orgresearchgate.net This plasticity allows for the design of novel agonists with distinct interaction patterns and potentially different biological outcomes.
Fexaramine was developed through the optimization of a benzopyran-based combinatorial library. frontiersin.org The crystal structure of fexaramine bound to the FXR ligand-binding domain revealed it is sequestered in a large 726 ų hydrophobic cavity. researchgate.net
Design and Preclinical Evaluation of Intestinally Restricted Fexaramine Derivatives
A significant focus of fexaramine analog development has been the creation of intestinally restricted agonists. The rationale behind this approach is to leverage the metabolic benefits of intestinal FXR activation while minimizing potential systemic side effects associated with activating FXR in the liver. mdpi.com Fexaramine itself was the first compound identified to induce effects on enteric FGF19 without activating target genes in the liver. mdpi.com
Key developments in this area include:
Fexaramine as a Lead Compound: Fexaramine's inherent property of being poorly absorbed into circulation after oral administration made it an ideal starting point for designing gut-specific agonists. nih.govresearchgate.net This limited systemic exposure is a desirable trait for targeting intestinal FXR. google.com
Fex-3: A notable derivative, Fex-3, was designed to improve upon the intestinal selectivity of fexaramine. researchgate.net In preclinical studies, Fex-3, which replaces fexaramine's cyclohexyl group with methylamine (B109427) naphthalene, demonstrated targeted accumulation in the ileum at higher concentrations than fexaramine. mdpi.comresearchgate.net In cell-based assays, Fex-3 was more effective than fexaramine at inducing the expression of FXR target genes like BSEP (Bile Salt Export Pump) and SHP (Small Heterodimer Partner) while suppressing CYP7A1, the rate-limiting enzyme in bile acid synthesis. researchgate.net
This compound (Fex-D): The deuterated analog, this compound, has also been evaluated for its potential as an intestinally restricted agonist. google.com Studies suggest that this structural modification can lead to improved metabolic parameters at lower dosages compared to the parent compound. google.com The development of this compound and other analogs like TC-100 represents a strategy to refine the physicochemical and pharmacokinetic profiles of FXR ligands to achieve tissue-specific effects. nih.gov
These efforts highlight a strategic shift in FXR agonist design, moving from systemic activation towards targeted, tissue-selective modulation to enhance therapeutic indices.
Comparison with Other FXR Agonists in Research Settings
In academic research, Fexaramine and its derivatives are frequently compared with other classes of FXR agonists to elucidate their specific mechanisms and potential advantages. These comparisons provide a clearer picture of their relative potency, selectivity, and functional effects.
Comparison with GW4064:
GW4064 is a widely used synthetic, non-steroidal FXR agonist. nih.gov
Potency and Efficacy: In various assays, fexaramine has demonstrated comparable or even superior potency and efficacy to GW4064. For instance, fexaramine, fexarine, and fexarene were found to be more efficacious ligands for FXR in the absence of the retinoid X receptor (RXR). nih.gov In cell-based assays, fexaramine induced robust, concentration-dependent activation of FXR target genes, with efficacy similar to GW4064. nih.gov
Selectivity and Off-Target Effects: A key difference lies in their selectivity. Research has shown that GW4064 can activate reporters lacking an FXR response element, an effect not observed with fexaramine. nih.govresearchgate.net This suggests that GW4064 may have FXR-independent effects, potentially through modulation of G protein-coupled receptors like histamine (B1213489) receptors. nih.gov Fexaramine's high specificity for FXR makes it a more precise tool for studying FXR-mediated signaling pathways. nih.gov
Gene Expression Profiles: Comparative gene profiling in human primary hepatocytes revealed that fexaramine, GW4064, and the natural agonist chenodeoxycholic acid (CDCA) induce distinct genomic targets, highlighting that different agonists can trigger unique biological responses despite acting on the same receptor. researchgate.netnih.gov
Comparison with Obeticholic Acid (OCA) and other Bile Acid Analogs:
Obeticholic acid (OCA) is a semi-synthetic bile acid analog and the first FDA-approved FXR agonist. frontiersin.org
Structural Class: Fexaramine is a non-steroidal agonist, distinguishing it from the steroidal structure of OCA. researchgate.net This structural difference contributes to their distinct binding modes and pharmacological profiles.
Tissue Specificity: A primary advantage of fexaramine and its derivatives over systemic agonists like OCA is their intestinal restriction. mdpi.com While OCA activates FXR systemically, fexaramine's action is largely confined to the gut, which may offer a safer therapeutic profile by avoiding potential liver-related side effects. mdpi.comaginganddisease.org
Partial vs. Full Agonism: Research is also exploring partial FXR agonists, such as Nidufexor, as a strategy to mitigate mechanism-based side effects seen with full agonists like OCA. aginganddisease.orgacs.org While fexaramine is a potent agonist, the development of derivatives with tuned partial agonism is an active area of research.
Interactive Data Tables
Table 1: Comparative Efficacy of Fexaramine and Related Compounds
| Compound | EC₅₀ (FXR Activation) | Coactivator Recruitment (SRC-1) EC₅₀ | Key Distinguishing Feature | Reference |
| Fexaramine | 25 nM | 255 nM | Intestinally-restricted non-steroidal agonist | nih.govmedchemexpress.com |
| Fexarine | 36 nM | Not Reported | Fexaramine analog | mdpi.com |
| Fexarene | 36 nM | Not Reported | Fexaramine analog | mdpi.com |
| GW4064 | ~90 nM | 15 nM (SRC-1) | Non-steroidal agonist with some off-target effects | mdpi.comnih.gov |
| Obeticholic Acid (OCA) | 99 nM | Not Reported | Semi-synthetic steroidal agonist, systemic activity | frontiersin.org |
| Fex-3 | Not Reported | Not Reported | Designed for improved intestinal selectivity over Fexaramine | researchgate.net |
Future Research Directions and Opportunities for Fexaramine D4
Elucidation of Novel FXR-Mediated Biological Pathways
The farnesoid X receptor is a nuclear receptor critically involved in regulating bile acid, lipid, and glucose metabolism. medchemexpress.com Activation of FXR by agonists like Fexaramine (B1672613) triggers a complex cascade of gene expression, primarily in the liver and intestine. mdpi.commdpi.com While the primary pathways involving the FXR-FGF15/19 axis are well-documented, the full spectrum of FXR's biological influence is still emerging. mdpi.com Fexaramine-d4, with its potentially longer half-life and more stable systemic exposure, is an invaluable tool for investigating these novel pathways. wikipedia.org
Recent studies have begun to uncover previously unknown roles for FXR that extend beyond metabolic homeostasis. For instance, research has revealed a connection between FXR activation and the inhibition of ferroptosis, a form of iron-dependent programmed cell death. FXR agonists, including Fexaramine, have been shown to suppress ferroptosis by upregulating the expression of key inhibitory proteins such as GPX4, FSP1, and PPARα. researchgate.net This finding opens up a new therapeutic angle for conditions where ferroptosis plays a pathological role.
Another novel pathway identified involves FXR's role in cholesterol regulation. Studies have demonstrated that FXR activation can lead to hypocholesterolemia through a mechanism involving the hepatic p-JNK-HNF4α-SR-BI signaling cascade. nih.gov This pathway operates distinctly from other known lipid-lowering mechanisms and highlights a new dimension of FXR's function in maintaining cholesterol balance. nih.gov
The use of this compound in future studies will be instrumental in dissecting these and other nascent pathways. Its predictable pharmacokinetic profile can help establish clearer cause-and-effect relationships between sustained FXR activation and downstream cellular events, minimizing the confounding variables associated with the rapid metabolism of its non-deuterated parent compound. This will allow for a more precise mapping of the FXR interactome and the identification of new therapeutic targets.
Table 1: Emerging FXR-Mediated Pathways and Potential Research Applications for this compound
| Novel Pathway | Key Mediators | Potential Disease Relevance | This compound Research Application |
|---|---|---|---|
| Ferroptosis Inhibition | GPX4, FSP1, PPARα, SCD1 | Ischemia-reperfusion injury, neurodegenerative diseases, cancer | To study the long-term effects of sustained FXR activation on ferroptosis markers and cellular resilience in chronic disease models. researchgate.net |
| Hypocholesterolemia | p-JNK, HNF4α, SR-BI | Hypercholesterolemia, Coronary Heart Disease | To precisely quantify the dose-dependent impact of stable FXR agonism on the p-JNK-HNF4α-SR-BI axis and cholesterol transport. nih.gov |
| Intestinal Barrier Function | N/A (structural improvements) | Inflammatory Bowel Disease (IBD), Leaky Gut Syndrome | To assess the impact of prolonged, localized intestinal FXR activation on epithelial integrity and inflammatory signaling. mdpi.com |
| Glucose Homeostasis | GLP-1, FGF15/19 | Type 2 Diabetes, Metabolic Syndrome | To differentiate the direct and indirect long-term effects of intestinal versus systemic FXR activation on insulin (B600854) sensitivity and glucose metabolism. mdpi.comrug.nl |
Advanced Applications of this compound in Metabolomics and Isotopic Tracing Studies
Metabolomics, the large-scale study of small molecules within cells and biological systems, provides a functional readout of the physiological state. nih.gov When combined with stable isotope tracing, it becomes a powerful tool for mapping metabolic fluxes and pathway dynamics. mdpi.com In this context, this compound is not just a therapeutic analog but also a sophisticated probe for metabolic research.
The primary application of deuterated compounds in mass spectrometry-based metabolomics is as internal standards for quantification. researchgate.net For example, deuterated bile acids like D4-chenodeoxycholate are routinely used to accurately measure the concentrations of their endogenous counterparts in complex biological samples. rug.nlresearchgate.net Similarly, this compound can serve as an ideal internal standard for pharmacokinetic studies of Fexaramine, allowing for precise quantification free from matrix effects.
Beyond its use as a standard, this compound can be employed as an isotopic tracer. By administering this compound to a biological system, researchers can track its absorption, distribution, and metabolism with high specificity using mass spectrometry. nih.gov This allows for the unambiguous identification of its metabolites, distinguishing them from endogenous molecules or metabolites of other compounds. This "metabolite fingerprinting" can reveal how the deuteration alters the metabolic fate of the parent drug, providing insights into the specific enzymatic pathways (e.g., cytochrome P450 systems) responsible for its breakdown. cdnsciencepub.com
Furthermore, untargeted stable isotope-resolved metabolomics can be used to assess the global impact of this compound on cellular metabolism. nih.gov By treating cells or preclinical models with this compound and a labeled nutrient source (e.g., ¹³C-glucose), researchers can monitor how sustained FXR activation reroutes metabolic fluxes throughout the entire metabolic network. mdpi.comfrontiersin.org This approach can uncover unexpected metabolic shifts and cross-talk between FXR-regulated pathways and other central metabolic processes, offering a systems-level view of the drug's effect.
Development and Validation of Next-Generation Preclinical Models Utilizing Deuterated Analogs
The development of robust and reliable preclinical models is fundamental to translational research. Deuterated compounds like this compound offer significant advantages in this area by improving the pharmacokinetic properties of research tools. google.com The primary mechanism behind this is the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve C-H bond cleavage. wikipedia.org
This enhanced metabolic stability can lead to several improvements in preclinical modeling:
Prolonged Half-Life: A longer half-life reduces the frequency of administration needed to maintain steady-state drug concentrations, which is particularly advantageous in long-term studies of chronic diseases. wikipedia.org
Reduced Pharmacokinetic Variability: Slower metabolism can lead to more predictable and less variable plasma concentrations between individual subjects, thereby increasing the statistical power of preclinical studies and reducing the number of animals required.
Improved Bioavailability: For compounds with significant first-pass metabolism, deuteration can decrease their initial breakdown in the liver, increasing the amount of active drug that reaches systemic circulation.
By using this compound, researchers can develop preclinical models where FXR is activated in a more sustained and controlled manner. This is crucial for studying the chronic effects of FXR modulation on disease progression, such as in non-alcoholic steatohepatitis (NASH) or fibrosis. The stable exposure provided by this compound would more closely mimic a potential human therapeutic scenario, leading to more clinically relevant and translatable results. These models would be invaluable for validating the long-term efficacy of FXR agonism and for identifying potential adaptive or off-target effects that may only emerge over extended periods.
Table 2: Comparative Properties of Fexaramine and this compound for Preclinical Modeling
| Feature | Fexaramine (Standard) | This compound (Deuterated Analog) | Implication for Preclinical Research |
|---|---|---|---|
| Metabolic Stability | Susceptible to standard metabolic pathways (e.g., CYP450 oxidation). cdnsciencepub.com | Increased resistance to metabolic breakdown due to the kinetic isotope effect. google.com | Allows for the study of long-term, sustained FXR activation. |
| Pharmacokinetic Profile | Potentially shorter half-life and higher inter-subject variability. | Likely prolonged half-life and more consistent plasma exposure. wikipedia.org | Reduces dosing frequency and improves statistical reliability of study outcomes. |
| Bioavailability | May be subject to significant first-pass metabolism. | Potentially higher oral bioavailability if first-pass effect is a major clearance route. | More efficient delivery of the active agent to target tissues. |
| Use as a Research Tool | Standard agonist for acute or short-term studies. | Ideal for chronic disease models and for differentiating parent drug vs. metabolite effects. | Enables development of more clinically relevant models of diseases like NASH or fibrosis. |
Q & A
Q. What experimental design considerations are critical for determining the optimal dosage of Fexaramine-d4 in in vivo metabolic studies?
- Methodological Answer : Optimal dosage determination requires a systematic approach:
- Pilot Studies : Conduct dose-ranging trials to identify non-toxic yet biologically active concentrations. Monitor biomarkers (e.g., liver enzymes, metabolite profiles) to assess efficacy and safety .
- Pharmacokinetic Parameters : Measure plasma half-life, bioavailability, and tissue distribution using isotopic tracing (e.g., deuterium-labeled this compound) to account for kinetic isotope effects .
- Control Groups : Include vehicle controls and non-deuterated Fexaramine comparators to isolate isotopic effects .
- Statistical Power : Use ANOVA or regression models to ensure sample sizes are sufficient for detecting dose-response relationships .
Q. Which analytical techniques are most reliable for quantifying this compound and its metabolites in complex biological matrices?
- Methodological Answer : Prioritize techniques with high sensitivity and specificity:
- HPLC-MS/MS : Employ deuterium-specific fragmentation patterns to distinguish this compound from endogenous analogs. Validate methods using spike-recovery experiments in relevant matrices (e.g., plasma, liver homogenates) .
- Isotopic Purity Assurance : Verify deuterium incorporation (>98%) via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to minimize interference from non-deuterated species .
- Quality Controls : Include internal standards (e.g., isotopically labeled analogs) and replicate analyses to address matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s metabolite profiles reported across independent studies?
- Methodological Answer : Contradictions often arise from methodological variability. Address them by:
- Cross-Validation : Replicate experiments using identical protocols (e.g., extraction solvents, LC gradients) and share raw datasets for independent reanalysis .
- Statistical Harmonization : Apply meta-analysis tools to compare datasets, adjusting for confounding factors (e.g., animal strain, diet) .
- Source Tracing : Investigate deuterium loss during metabolism via HRMS to differentiate true metabolites from artifacts .
Q. What strategies are recommended for designing mechanistic studies using this compound to investigate gut microbiota interactions?
- Methodological Answer : Mechanistic studies require multi-modal approaches:
- Isotopic Labeling : Use this compound in gnotobiotic mouse models to track host-microbe co-metabolism. Pair with 16S rRNA sequencing to correlate microbial shifts with deuterium incorporation .
- Temporal Sampling : Collect longitudinal fecal and serum samples to map metabolite flux dynamics .
- Pathway Inhibition : Combine with enzyme inhibitors (e.g., β-glucuronidase blockers) to isolate microbial vs. host metabolic contributions .
Q. How can researchers ensure reproducibility of this compound pharmacokinetic data across laboratories?
- Methodological Answer : Enhance reproducibility through standardization:
- Protocol Harmonization : Adopt consensus guidelines for animal housing, dosing schedules, and sample collection intervals .
- Inter-Laboratory Validation : Share reference materials (e.g., standardized this compound batches) and participate in round-robin trials .
- FAIR Data Practices : Publish raw datasets with metadata (e.g., instrument calibration logs, ambient conditions) in repositories like Zenodo or ChemRxiv .
Q. What methodologies are suitable for assessing this compound’s stability under varying physiological conditions?
- Methodological Answer : Stability studies should mimic in vivo conditions:
- Stress Testing : Incubate this compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C. Monitor deuterium retention via LC-MS over 24 hours .
- Light/Temperature Sensitivity : Expose samples to UV light and cyclic temperature shifts (4–40°C) to identify degradation pathways .
- Cryopreservation Effects : Evaluate stability in frozen sera (-80°C) using accelerated stability models (e.g., Arrhenius equation) .
Q. How can isotopic effects of deuterium in this compound influence pharmacokinetic modeling compared to its non-deuterated counterpart?
- Methodological Answer : Address isotopic effects via comparative pharmacokinetics:
- Deuterium Swapping : Compare AUC (area under the curve) and Cmax between Fexaramine and this compound in crossover studies .
- Computational Adjustments : Use quantum mechanical calculations to predict isotopic impacts on metabolic enzyme binding affinities .
- In Vitro-In Vivo Correlation (IVIVC): Validate findings using hepatocyte incubation assays to isolate hepatic clearance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
